molecular formula C15H16N6O2S B2362161 1-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-yl)urea CAS No. 1210499-46-9

1-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-yl)urea

Cat. No. B2362161
CAS RN: 1210499-46-9
M. Wt: 344.39
InChI Key: LQWYJADNPVRNAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C15H16N6O2S and its molecular weight is 344.39. The purity is usually 95%.
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Scientific Research Applications

Stereoselective Synthesis in Kinase Inhibition

The compound has been involved in the stereoselective synthesis of active metabolites for potent PI3 kinase inhibitors. This process is crucial for the development of cancer therapies by targeting specific enzymes involved in cancer cell growth. The synthesis methods focus on achieving the desired stereochemistry through hydroboration, oxidation, and reduction sequences, providing insights into producing enantiomerically pure compounds for therapeutic use (Zecheng Chen et al., 2010).

Novel Pyridine and Naphthyridine Derivatives

Research on this compound has led to the synthesis of novel pyridine and naphthyridine derivatives, showcasing its versatility in creating new chemical entities. These derivatives have potential applications in various fields, including medicinal chemistry and materials science, due to their unique structural features (F. M. Abdelrazek et al., 2010).

Antibacterial Heterocyclic Compounds

The compound's framework has been utilized in the synthesis of new heterocyclic compounds with a sulfonamido moiety. These compounds exhibit significant antibacterial activity, highlighting their potential as new antibacterial agents. The synthesis explores different active methylene compounds to produce derivatives with varied antibacterial properties (M. E. Azab et al., 2013).

Antimicrobial Activity of Urea Derivatives

N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4-b)pyridine-2-yl]ureas have shown moderate antimicrobial activity in various assays. This research area focuses on developing compounds with antimicrobial properties by exploring different urea derivatives, which could lead to new treatments for infectious diseases (P. V. G. Reddy et al., 2003).

Synthesis and Characterization for Anticancer Activity

Another area of research involves the synthesis and characterization of pyridine derivatives for anticancer activity. This involves creating compounds that can be evaluated for their ability to inhibit cancer cell growth, providing a basis for the development of new anticancer drugs (Safaa I. Elewa et al., 2021).

properties

IUPAC Name

1-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]-3-thiophen-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2S/c1-20-13(11-5-2-3-7-16-11)19-21(15(20)23)9-8-17-14(22)18-12-6-4-10-24-12/h2-7,10H,8-9H2,1H3,(H2,17,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWYJADNPVRNAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)NC2=CC=CS2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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